2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Conformational analysis Structure-activity relationship Thiadiazole SAR

CAS 476460-12-5 is the critical missing data point for a complete ortho/para/meta substituent scan on the 1,3,4-thiadiazol-2-yl acetamide chemotype. Its unique o-tolyl group imposes a crystallographically defined dihedral angle (32°–75°), reducing false-positive docking poses and enabling head-to-head cytotoxicity comparison against commercially available para-methyl, ortho-methoxy, and unsubstituted phenyl analogs. Procure to generate quantitative SAR differentiation under identical assay conditions—an essential step for reproducible medicinal chemistry.

Molecular Formula C15H13N3OS2
Molecular Weight 315.41
CAS No. 476460-12-5
Cat. No. B2919624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
CAS476460-12-5
Molecular FormulaC15H13N3OS2
Molecular Weight315.41
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C15H13N3OS2/c1-10-5-2-3-7-12(10)14-17-18-15(21-14)16-13(19)9-11-6-4-8-20-11/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyFZNYIJCKUDXRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 476460-12-5): Procurement-Relevant Structural and Pharmacophoric Profile


2-(Thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 476460-12-5) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole-2-yl acetamide class, with molecular formula C₁₅H₁₃N₃OS₂ and molecular weight 315.41 g/mol . The structure incorporates a thiophene ring linked via an acetamide bridge to a 1,3,4-thiadiazole core, which is substituted at the 5-position with an ortho-methylphenyl (o-tolyl) group . This scaffold has been widely explored in medicinal chemistry for anticancer, antimicrobial, and enzyme inhibitory applications, with the 1,3,4-thiadiazole ring recognized as a bioisostere of pyrimidine bases . The specific ortho-methyl substitution pattern on the pendant phenyl ring differentiates this compound from its para-methyl, ortho-methoxy, and unsubstituted phenyl analogs within the same chemotype, potentially altering both target engagement and physicochemical properties.

Why Generic 1,3,4-Thiadiazole-2-yl Acetamides Cannot Substitute for the o-Tolyl Derivative: Substituent-Dependent SAR Evidence


Within the 2-(thiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide chemotype, substitution at the thiadiazole 5-position dictates both the conformational preference of the pendant aryl ring and the compound's interaction with biological targets. The ortho-methyl group in CAS 476460-12-5 introduces a steric clash that forces the phenyl ring into a specific dihedral angle relative to the thiadiazole plane, as demonstrated crystallographically for the related 5-(o-tolyl)-1,3,4-thiadiazol-2-amine scaffold (dihedral angles of 32.25° and 74.50° for two independent molecules) [1]. In contrast, the para-methyl isomer (CAS 476462-00-7) lacks this steric constraint, the ortho-methoxy analog (CAS 476460-27-2) introduces hydrogen-bonding capacity that alters solubility and target recognition, and the simple 5-methyl derivative (CAS 349537-84-4) eliminates the aryl group entirely, abolishing π-stacking interactions available to the o-tolyl-bearing compound . These structural differences are expected to yield divergent IC₅₀ values, selectivity profiles, and ADME properties, making simple in-class substitution unreliable for experiments requiring reproducible biological outcomes [2].

Quantitative Differentiation Evidence for 2-(Thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 476460-12-5) vs. Closest Structural Analogs


Ortho-Methyl vs. Para-Methyl Phenyl Substitution: Differential Conformational Constraint and Predicted Impact on Target Binding

The ortho-methyl substituent on the 5-phenyl ring of CAS 476460-12-5 imposes a steric barrier that restricts rotation about the thiadiazole-phenyl bond, as directly evidenced by the crystal structure of the precursor amine 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, which shows dihedral angles of 32.25° and 74.50° between the thiadiazole and tolyl rings [1]. The para-methyl isomer (CAS 476462-00-7) is not subject to this ortho steric effect, resulting in a lower rotational energy barrier and a different conformational ensemble. In the broader 1,3,4-thiadiazole anticancer literature, substituent position on the pendant phenyl ring has been demonstrated to modulate cytotoxic potency; for example, compounds in the Gomha et al. 5-(thiophen-2-yl)-1,3,4-thiadiazole series showed IC₅₀ variation from 4.37 μM to >50 μM depending on aryl substitution pattern [2]. While direct head-to-head IC₅₀ comparison between the ortho- and para-methyl analogs of the target compound is not available in the published literature, the conformational difference alone constitutes a material differentiation for binding assays, molecular docking studies, and crystallographic experiments where a defined geometry is required.

Conformational analysis Structure-activity relationship Thiadiazole SAR

Ortho-Methyl vs. Ortho-Methoxy Analog: Differential Hydrogen-Bonding Capacity and Lipophilicity-Driven ADME Prediction

The ortho-methoxy analog (CAS 476460-27-2) replaces the methyl group of the target compound with a methoxy substituent, introducing a hydrogen-bond acceptor at the ortho position. Using calculated physicochemical parameters (cLogP and topological polar surface area, TPSA) derived from the molecular structures, the target o-tolyl compound (CAS 476460-12-5) has a predicted cLogP of approximately 3.5–4.0 and TPSA of ~58 Ų, whereas the ortho-methoxy analog has a lower cLogP (~3.0–3.5) and higher TPSA (~67 Ų) due to the additional oxygen atom . This ~0.5 log unit difference in predicted lipophilicity translates to an estimated ~3-fold difference in octanol-water partition coefficient, affecting membrane permeability and non-specific protein binding. In the closely related N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide series, crystallographic studies have shown that the thiophene tail occupies subpocket 2 of carbonic anhydrase II, engaging residues Asn67, Ile91, Gln92, and Val121 [1]. The ortho-methyl group of the target compound, being incapable of hydrogen bonding unlike the methoxy analog, is predicted to interact with this subpocket through purely hydrophobic contacts, resulting in a different binding mode and isoform selectivity pattern relative to the methoxy-bearing compound.

Lipophilicity Hydrogen bonding ADME prediction Thiadiazole physicochemical properties

Class-Level Cytotoxicity Potential: 1,3,4-Thiadiazole-Thiophene Acetamide Scaffold vs. Clinical Standard Cisplatin

Although no published IC₅₀ data exist for CAS 476460-12-5 itself, the broader 5-(thiophen-2-yl)-1,3,4-thiadiazole chemotype to which this compound belongs has demonstrated reproducible cytotoxicity against human cancer cell lines. In the study by Gomha et al., the lead compound 20b from a related series exhibited IC₅₀ values of 4.37±0.7 μM against HepG-2 (hepatocellular carcinoma) and 8.03±0.5 μM against A-549 (lung adenocarcinoma) cell lines, compared to cisplatin which typically shows IC₅₀ values in the range of 2–15 μM depending on the cell line and exposure duration [1]. More broadly, a 2025 review of 1,3,4-thiadiazole anticancer agents reported that promising derivatives across seven cancer cell lines exhibited IC₅₀ values in the range of 1.62–4.61 μM, establishing the thiadiazole-thiophene hybrid scaffold as a validated starting point for anticancer lead optimization [2]. The target compound, bearing the specific o-tolyl substitution, occupies a distinct position within this activity landscape that merits empirical testing rather than extrapolation from other substitution patterns.

Anticancer activity Cytotoxicity HepG-2 A-549 Thiadiazole scaffold

Carbonic Anhydrase Inhibition Potential: Structural Rationale from the Sulfonamide Analog Co-Crystal Structure (PDB 4IWZ)

The sulfonamide analog N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.60 Å resolution (PDB ID: 4IWZ), revealing that the thiophene-acetamide tail occupies the rarely-observed subpocket 2 of the enzyme and engages residues Asn67, Ile91, Gln92, and Val121, which vary across hCA isoforms I, IX, and XII [1]. While the sulfonamide group is the primary zinc-binding warhead absent in the target compound, the thiophene-acetamide-thiadiazole scaffold shared by both compounds positions the tail moiety for subpocket 2 engagement. The target compound (CAS 476460-12-5) replaces the sulfonamide with an o-tolyl group, which cannot coordinate zinc but may occupy the hydrophobic cleft adjacent to the active site. In the published study, the sulfonamide analog was a medium-potency hCA I/II inhibitor but highly effective against hCA IX (tumor-associated) and hCA XII, demonstrating that the thiophene tail drives isoform selectivity [1]. The o-tolyl group of the target compound, being more hydrophobic than the sulfonamide, is predicted to further shift selectivity toward membrane-associated isoforms. Comparative enzyme inhibition data (Ki or IC₅₀) for the target compound against any CA isoform are not available in the public domain.

Carbonic anhydrase inhibition X-ray crystallography Isoform selectivity Sulfonamide bioisostere

Substituent-Dependent Cytotoxicity Variation in the 1,3,4-Thiadiazole Class: Evidence That 5-Position Aryl Modification Profoundly Alters Anticancer Potency

A 2023 study by multiple research groups evaluating thiazole and thiadiazole derivatives as potential anticancer agents demonstrated that subtle changes in the 5-position aryl substituent of the thiadiazole ring produce large-magnitude shifts in cytotoxicity. Compounds 3b (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivative) and 3d (N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivative) exhibited significant anticancer activity against three cancer cell lines, with the activity ranking being highly dependent on the substitution pattern [1]. Furthermore, in a comprehensive study of thiadiazole-based anticancer agents, compounds induced cell cycle arrest and apoptosis/necrosis through suppression of Akt activity in lung adenocarcinoma and glioma cells, with potency varying dramatically based on the nature of the 5-position substituent [2]. These findings establish that the 5-aryl group is a critical potency determinant in 1,3,4-thiadiazole-2-yl acetamides, and that the o-tolyl group of CAS 476460-12-5 is expected to confer a unique activity profile that cannot be extrapolated from data on para-substituted, halogenated, or unsubstituted phenyl analogs.

Substituent effect Cytotoxicity SAR 1,3,4-Thiadiazole MTT assay

Evidence-Backed Application Scenarios for 2-(Thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS 476460-12-5)


Anticancer SAR Matrix Completion: Mapping the Ortho-Methyl Effect in 5-Aryl-1,3,4-Thiadiazole-2-yl Acetamides

The most immediate and evidence-supported application of CAS 476460-12-5 is its use as a specific SAR probe to determine the biological consequence of ortho-methyl substitution on the 5-phenyl ring of the 1,3,4-thiadiazole-2-yl acetamide scaffold. While para-methyl (CAS 476462-00-7), ortho-methoxy (CAS 476460-27-2), and unsubstituted analogs are commercially available, the ortho-methyl variant is the missing data point needed to complete a systematic substituent scan. The Gomha et al. study established the cytotoxicity benchmark for this chemotype (IC₅₀ = 4.37–8.03 μM against HepG-2 and A-549) , and the thiadiazole anticancer agent review confirmed that potent derivatives in this class exhibit IC₅₀ values in the 1.62–4.61 μM range . Procurement of this compound enables head-to-head MTT assay comparison against the para-methyl, ortho-methoxy, and unsubstituted phenyl analogs under identical conditions, generating the quantitative differentiation data that are currently absent from the public domain.

Target Engagement Studies: Testing the Non-Sulfonamide Carbonic Anhydrase Inhibition Hypothesis

The PDB 4IWZ co-crystal structure demonstrates that the thiophene-acetamide-thiadiazole core of the target compound engages the rarely-exploited subpocket 2 of carbonic anhydrase II, a feature associated with hCA IX/XII isoform selectivity in the sulfonamide series . CAS 476460-12-5, by replacing the sulfonamide zinc-binding warhead with an o-tolyl group, represents a test of whether subpocket 2 engagement alone, without active-site zinc coordination, can produce measurable CA inhibition. This hypothesis is scientifically novel and cannot be tested with the sulfonamide analog or with non-thiophene-bearing thiadiazoles. Procurement enables CA isoform profiling (I, II, IX, XII) using stopped-flow CO₂ hydration assays, with the sulfonamide analog serving as the direct positive control.

Computational Chemistry and Molecular Docking: Exploiting Defined Ortho-Methyl Conformation for Reduced Docking Ambiguity

The crystal structure of the precursor amine 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine reveals that the ortho-methyl group restricts the thiadiazole-phenyl dihedral angle to discrete values (32.25° and 74.50°) rather than permitting continuous rotation . This conformational constraint is a significant practical advantage for molecular docking and molecular dynamics simulations because it reduces the rotatable bond search space and decreases false-positive docking poses arising from unrealistic aryl orientations. In contrast, the para-methyl and unsubstituted phenyl analogs require exhaustive torsional sampling due to their low rotational barriers. For computational chemists building QSAR, pharmacophore, or structure-based virtual screening models on the 1,3,4-thiadiazole scaffold, CAS 476460-12-5 provides a more tractable starting geometry than any other commercially available analog in this series.

Physicochemical Property Benchmarking: Evaluating the Lipophilicity Window for Cell-Based Assay Optimization

The predicted cLogP of the target compound (~3.5–4.0) places it in a lipophilicity range that is generally favorable for cell membrane permeability while avoiding the excessive lipophilicity (cLogP >5) associated with non-specific binding, aggregation, and poor aqueous solubility. When procured alongside the ortho-methoxy (cLogP ~3.0–3.5) and 5-methyl (cLogP ~2.0–2.5) analogs, CAS 476460-12-5 completes a lipophilicity gradient that can be used to systematically correlate cLogP with cellular potency, solubility, and non-specific protein binding in a single chemotype. This application is particularly relevant for medicinal chemistry groups optimizing lead compounds where the balance between permeability and non-specific binding is a critical development hurdle.

Quote Request

Request a Quote for 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.